5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a methoxy group at the 5-position and a trifluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2-aminobenzothiazole with trifluoromethylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol: This compound has a similar structure but with a trifluoromethoxy group instead of a methoxy group.
2-(Trifluoromethyl)benzo[d]thiazole: Lacks the methoxy group, making it less polar and potentially altering its reactivity and biological activity.
Uniqueness
5-Methoxy-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both methoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C9H6F3NOS |
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Molecular Weight |
233.21 g/mol |
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NOS/c1-14-5-2-3-7-6(4-5)13-8(15-7)9(10,11)12/h2-4H,1H3 |
InChI Key |
BGOKLMKAZCEVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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